molecular formula C16H15N3OS B2384031 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034417-66-6

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2384031
M. Wt: 297.38
InChI Key: BCUZUHLNYDTSKM-UHFFFAOYSA-N
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Description

“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains a pyrazole ring, a phenyl ring, a thiophene ring, and a carboxamide group . Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, pyrazole compounds are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, a thiophene ring, and a carboxamide group. The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the pyrazole ring is known to participate in various chemical reactions, including cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Thiophene derivatives, including those related to N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide, have been used in the synthesis of various heterocyclic compounds. For example, Mohareb et al. (2004) demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and explored their reactivity towards nitrogen nucleophiles to yield various derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Antimicrobial Activity : Several studies have investigated the antimicrobial properties of thiophene derivatives. Sowmya et al. (2018) prepared N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and found potential antibacterial and antifungal activities in some of these compounds (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

  • Antidepressant Activity : Mathew et al. (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for antidepressant activity. They found that certain derivatives reduced immobility time in behavioral tests, indicating potential antidepressant effects (Mathew, Suresh, & Anbazhagan, 2014).

  • Anti-Tumor Agents : Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which were evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines. Some compounds showed promising activities (Gomha, Edrees, & Altalbawy, 2016).

  • Molecular Docking Studies : Mathew et al. (2016) conducted molecular docking studies on thiophene-based pyrazolines-carboxamides, suggesting their binding affinity towards monoamine oxidase isoforms, relevant to antidepressant activity (Mathew, Suresh, Anbazhagan, & Dev, 2016).

Future Directions

The future research directions could involve exploring the biological activity of this compound and its potential applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(14-6-9-21-12-14)17-7-8-19-11-15(10-18-19)13-4-2-1-3-5-13/h1-6,9-12H,7-8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUZUHLNYDTSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

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